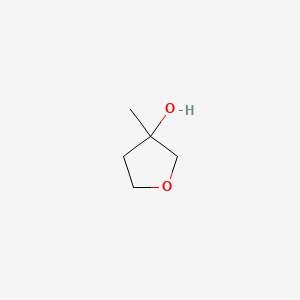

3-Methyltetrahydrofuran-3-OL

Description

Overview of Substituted Tetrahydrofuranols in Organic Synthesis

Substituted tetrahydrofuranols are valuable intermediates in organic synthesis due to the versatile reactivity of the hydroxyl group and the stereochemical complexity that can be introduced around the tetrahydrofuran (B95107) ring. sciforum.netsfu.ca Their synthesis can be achieved through various methods, including stereoselective palladium-catalyzed reactions, heating of chloropolyols in water, and the Norrish Type II photocyclization of certain ketones and aldehydes. organic-chemistry.orgiastate.edu The ability to create these structures with high diastereoselectivity makes them powerful building blocks for complex target molecules. organic-chemistry.orgresearchgate.net For instance, enantiopure tetrahydrofuranols are key intermediates in the synthesis of isonucleosides, a class of antiviral agents. sciforum.net The development of efficient synthetic routes to substituted tetrahydrofuranols continues to be an active area of research, with methods like redox-relay Heck reactions providing access to functionalized derivatives. organic-chemistry.org

The reactivity of the hydroxyl group in tetrahydrofuranols allows for a range of chemical transformations. iitk.ac.in They can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups, and can be used in the formation of ethers. iitk.ac.in The specific reactivity is influenced by whether the alcohol is primary, secondary, or tertiary. iitk.ac.innumberanalytics.com

Significance of 3-Methyltetrahydrofuran-3-OL in Contemporary Chemical Research

This compound, a tertiary alcohol, holds particular interest in contemporary chemical research. acs.orgfiveable.me Tertiary alcohols, in general, exhibit unique properties that are advantageous in various applications. acs.orgfiveable.me They are resistant to oxidation because they lack a hydrogen atom on the carbon bearing the hydroxyl group. numberanalytics.comfiveable.me This metabolic stability is a desirable trait in drug discovery. acs.org Furthermore, the steric bulk provided by the three alkyl groups attached to the carbinol carbon can shield the hydroxyl group, influencing its reactivity and physical properties. acs.orgfiveable.me

The synthesis of this compound has been approached through methods such as the oxidation of 3-methyl-3-buten-1-ol. google.com This compound can also be dehydrated to form 3-methyldihydrofuran, which can then be hydrogenated to produce 3-methyltetrahydrofuran (B83541) (MeTHF), a useful industrial solvent and monomer for polymers. google.comgoogle.com

The investigation of the chemical properties and reactions of this compound is an ongoing area of study. For example, research into the intramolecular hydrogen shift reactions in the oxidation of its parent compound, 3-methyltetrahydrofuran, provides insights into its combustion kinetics, which is relevant for its potential use as a biofuel component. researchgate.netresearchgate.net

Below is a data table summarizing some of the key properties of this compound and its parent compound, 3-Methyltetrahydrofuran.

| Property | This compound | 3-Methyltetrahydrofuran |

| Molecular Formula | C5H10O2 | C5H10O |

| Molecular Weight | 102.13 g/mol accelachem.com | 86.13 g/mol chemimpex.com |

| CAS Number | 64360-69-6 accelachem.com | 13423-15-9 chemimpex.com |

| Boiling Point | Not readily available | 89 °C chemimpex.com |

| Density | Not readily available | 0.87 g/cm³ chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCMEOZFMPJHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430700 | |

| Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64360-69-6 | |

| Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyltetrahydrofuran 3 Ol and Its Analogues

Enantioselective and Diastereoselective Synthetic Routes to 3-Methyltetrahydrofuran-3-OL

The creation of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other bioactive compounds. researchgate.net Various advanced synthetic methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Biocatalytic Transformations in Chiral this compound Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure compounds. researchgate.net Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity under mild conditions.

A notable example is the scalable synthesis of (3S,4S)-4-methyltetrahydrofuran-3-ol through a keto reductase-mediated enantio- and diastereoselective reduction of a racemic ketone substrate. figshare.comacs.org This one-step biocatalytic reduction operates via a dynamic kinetic resolution, allowing for the complete conversion of the starting ketone into the desired (3S,4S) enantiomer. acs.org This method represents a significant improvement over previous multi-step chemical syntheses, which were often low-yielding. figshare.comacs.org The use of a ketoreductase under mild temperature and pH conditions highlights the efficiency and green chemistry principles of this approach. figshare.comacs.org

Recent advancements have also focused on the use of other enzymes, such as lipases, for the kinetic resolution of racemic alcohols and their derivatives, further expanding the toolkit for producing chiral tetrahydrofuranols. uniovi.esmdpi.com

Asymmetric Induction and Chiral Auxiliary Approaches for Tetrahydrofuranol Formation

Asymmetric induction and the use of chiral auxiliaries are well-established strategies for controlling stereochemistry in organic synthesis. wikipedia.orgut.ee A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org

One approach involves the use of chiral auxiliaries derived from readily available natural products. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates, leading to the formation of products with high diastereoselectivity. wikipedia.orgharvard.edu The auxiliary is then cleaved to yield the desired enantiomerically enriched product. wikipedia.org

Another strategy is the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, to catalyze asymmetric intramolecular oxy-Michael additions of ε-hydroxyenones, yielding enantiomerically enriched tetrahydrofuran (B95107) derivatives. thieme-connect.com The success of this method relies on the proper arrangement of both acidic and basic sites within the catalyst molecule. thieme-connect.com

Furthermore, the reaction of allylstannanes with aldehydes, promoted by tin(IV) chloride, can proceed with excellent 1,5-stereocontrol to produce (Z)-1,5-anti-alkenols. arkat-usa.org These alkenols can then be stereoselectively cyclized to form cis-2,5-disubstituted tetrahydrofurans. arkat-usa.org

| Method | Key Features | Example | Reference(s) |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselectivity. | Use of pseudoephedrine for diastereoselective alkylation. | wikipedia.orgharvard.edu |

| Bifunctional Organocatalysis | Employs catalysts with both acidic and basic sites for asymmetric cyclization. | Cinchona alkaloid-derived catalyst for oxy-Michael addition. | thieme-connect.com |

| 1,5-Stereocontrol | Reaction of allylstannanes with aldehydes to form precursors for cis-disubstituted tetrahydrofurans. | Tin(IV) chloride promoted reaction of 4-methyl-5-benzyloxypent-2-enylstannane. | arkat-usa.org |

Stereoselective Radical Cyclization Strategies for Tetrahydrofuran-3-ol Skeletons

Radical cyclization reactions provide a powerful method for the construction of cyclic systems, including the tetrahydrofuran-3-ol skeleton. researchgate.net These reactions often proceed with high levels of stereocontrol.

A simple and efficient method for the asymmetric synthesis of enantiopure tetrahydrofuran-3-ols involves a 5-exo-trig radical cyclization. researchgate.net In this process, a delta-carbon radical, generated from the tin hydride-mediated deselenenylation of a 5-phenylseleno-3-oxapentanal, adds intramolecularly to an aldehyde carbonyl group. researchgate.net The starting materials for this reaction can be readily prepared from commercially available enantiopure epoxides or chlorohydrins. researchgate.net

Phenyl selenides are effective precursors for carbon radicals, and their intramolecular addition to carbon-carbon double bonds has been extensively studied for the synthesis of tetrahydrofurans. sciforum.net Another approach involves visible-light-mediated deoxygenation of monoallylated 1,2-diols, which are activated as ethyl oxalates or 3,5-bis(trifluoromethyl)benzoates, to generate alkyl radicals that undergo 5-exo-trig cyclization to form chiral tetrahydrofurans. nih.gov

| Radical Precursor | Generation Method | Cyclization Type | Key Feature | Reference(s) |

| 5-Phenylseleno-3-oxapentanal | Tin hydride mediated deselenenylation | 5-exo-trig | Substrate-controlled asymmetric synthesis | researchgate.net |

| Phenyl selenide | Not specified | Intramolecular addition to C-C double bond | Formation of tetrahydrofurans | sciforum.net |

| Monoallylated 1,2-diols (activated) | Visible-light-mediated deoxygenation | 5-exo-trig | Use of photocatalysis | nih.gov |

Enzymatic Resolution Techniques for Enantiopure this compound Derivatives

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. mdpi.com This method takes advantage of the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.comacs.org

For the synthesis of chiral tetrahydrofuranol 3, an enantioselective approach was developed starting with the epoxide 4, which was treated with methylmagnesium chloride and cuprous iodide to produce a mixture of enantiomers. acs.org The corresponding racemic ester was then synthesized and subjected to enzymatic resolution catalyzed by lipase (B570770) EL012, which was selected from a screen of 277 enzymes. acs.org This process yielded enantiomerically pure tetrahydrofuranol 3 with an enantiomeric excess of 99.2%. acs.org

Similarly, the enzymatic resolution of a racemic alcohol using Amano-lipase PS-30 in a mixture of vinyl acetate (B1210297) and tetrahydrofuran resulted in the production of an optically active alcohol and its corresponding acetate derivative in excellent yields and with over 90% enantiomeric excess for both enantiomers. nih.gov

Direct Synthesis and Functionalization Pathways of this compound

Direct synthesis and subsequent functionalization offer alternative routes to this compound and its derivatives, often providing more straightforward access to these compounds.

Oxidative Approaches to the 3-Hydroxy-3-methyltetrahydrofuran Moiety

Oxidative methods can be employed to introduce the hydroxyl group at the 3-position of the tetrahydrofuran ring.

One such method involves the oxidation of 3-methyl-3-buten-ol with hydrogen peroxide in the presence of a zeolite catalyst to produce 3-hydroxy-3-methyltetrahydrofuran. google.com However, the use of potentially explosive and expensive hydrogen peroxide presents limitations for commercial-scale production. google.com Another approach is the Wacker-type oxidation of 1,1-disubstituted alkenes, which can be used to synthesize 2-hydroxytetrahydrofurans. rsc.org

Metal-Catalyzed Transformations for this compound Formation

The construction of the tetrahydrofuran ring system, a core structure in many natural products and pharmacologically active compounds, has been significantly advanced through the use of metal-catalyzed transformations. While direct metal-catalyzed methods exclusively targeting this compound are not extensively documented, a variety of catalytic systems have been successfully employed for the synthesis of substituted tetrahydrofurans and their alcohol derivatives (tetrahydrofuranols), providing a strong basis for the formation of the target compound and its analogues. These methods often involve intramolecular cyclization reactions, C-H activation, and cross-coupling strategies, utilizing a range of transition metals.

Key transition metals employed in the synthesis of the tetrahydrofuran nucleus include palladium, nickel, ruthenium, and rhodium. For instance, palladium-catalyzed processes have been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. researchgate.net These reactions proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, forming both a C-C and a C-O bond in a single operation with high diastereoselectivity. researchgate.net Similarly, nickel catalysis has emerged as a powerful tool. Nickel-catalyzed photoredox reactions can achieve the α-oxy C(sp³)-H arylation of cyclic ethers, and dual photo-HAT/nickel catalysis allows for the enantioselective C(sp³)-H functionalization of oxacycles. organic-chemistry.org

Ruthenium catalysts have also shown significant utility. For example, a ruthenium/triphos catalyst system is effective in converting itaconic acid, a bio-based platform molecule, into 3-methyltetrahydrofuran (B83541) (3-MTHF) through a sequence of hydrogenation and dehydration steps. nih.gov Although this process yields the deoxygenated analogue, it highlights the potential of ruthenium systems to assemble the core 3-methyltetrahydrofuran skeleton. The process involves the hydrogenation of the C=C bond, reduction of a carboxyl group, and subsequent cyclization. nih.gov Another approach involves the hydrogenolysis of 3-formyltetrahydrofuran in the presence of a Group VIII noble metal catalyst, such as palladium or platinum, and a strong acid to produce 3-methyltetrahydrofuran. researchgate.net

Rhenium catalysis has been explored for the stereoselective synthesis of furanoside derivatives, which are functionalized tetrahydrofuranols. An oxo-rhenium catalyst can mediate the reaction of an oxocarbenium ion intermediate, derived from furanosidic structures, with a variety of nucleophiles. organic-chemistry.org This method demonstrates high stereoselectivity, yielding complex tetrahydrofuranol structures. organic-chemistry.org

The table below summarizes various metal catalysts and their application in the synthesis of tetrahydrofuran derivatives, which are foundational to the synthesis of this compound.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium/Ligand | γ-Hydroxy Alkenes, Aryl Bromides | Substituted Tetrahydrofurans | Forms C-C and C-O bonds; high diastereoselectivity. researchgate.net |

| Nickel/Photocatalyst | Cyclic Ethers, Aryl Chlorides | α-Arylated Tetrahydrofurans | Utilizes a photoredox cycle for C-H functionalization. organic-chemistry.org |

| Ruthenium/Triphos | Itaconic Acid | 3-Methyltetrahydrofuran | Involves hydrogenation and dehydration from a bio-based precursor. nih.gov |

| Rhenium (Oxo-Re) | Furanosidic Lactols | Functionalized Furanosides | Proceeds via an oxocarbenium ion; high stereoselectivity. organic-chemistry.org |

| Group VIII Metals (Pd, Pt) / Acid | 3-Formyltetrahydrofuran | 3-Methyltetrahydrofuran | Achieves hydrogenolysis of the formyl group. researchgate.net |

Development of Protection-Free Synthetic Methodologies for Tetrahydrofuranols

Significant progress has been made in developing direct methods for the synthesis of tetrahydrofuranols that circumvent traditional protection-group chemistry. One notable strategy involves the stereoselective synthesis of functionalized tetrahydrofuranols by simply heating readily available chloropolyols in water. organic-chemistry.org This method is operationally simple and chemoselectively forms the tetrahydrofuran ring without the need for protecting the multiple hydroxyl groups present in the starting material. organic-chemistry.org

Metal catalysis also plays a crucial role in protection-free synthesis. An efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported for the synthesis of tetrahydrofurans bearing chiral tertiary allylic alcohols. rsc.org This reaction utilizes a P-chiral bisphosphine ligand and triethylsilane as a reducing agent, achieving high yields and excellent stereoselectivity for a broad range of substrates without the need to protect the resulting tertiary alcohol. rsc.org

Another approach involves the direct cyclization of diols. For example, the reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) (CAN) at room temperature can produce tetrahydrofuran derivatives in high yield and with high stereoselectivity. organic-chemistry.org This oxidative cyclization provides a direct entry to the tetrahydrofuran ring from an acyclic precursor without protecting the hydroxyl groups.

The table below details examples of protection-free synthetic methodologies for producing tetrahydrofuranols and related structures.

| Method | Starting Material | Reagents/Catalyst | Product | Key Advantages |

| Hydrolytic Cyclization | Chloropolyols | Water, Heat | Functionalized Tetrahydrofuranols | Operationally simple; avoids protecting groups for polyols. organic-chemistry.org |

| Reductive Cyclization | O-Alkynones | Ni-Catalyst, Chiral Ligand, Silane | Tetrahydrofurans with Chiral Tertiary Alcohols | High yield and enantioselectivity; broad substrate scope. rsc.org |

| Oxidative Cyclization | Tertiary 1,4-Diols | Cerium Ammonium Nitrate (CAN) | Substituted Tetrahydrofurans | Mild conditions; high stereoselectivity. organic-chemistry.org |

These developments highlight a significant trend towards more elegant and sustainable synthetic routes, where the inherent reactivity of functional groups is harnessed directly, paving the way for more efficient syntheses of complex molecules like this compound.

Reaction Mechanisms and Chemical Transformations of 3 Methyltetrahydrofuran 3 Ol

Intramolecular Cyclization and Rearrangement Processes

The structural framework of 3-Methyltetrahydrofuran-3-OL is amenable to various intramolecular cyclization and rearrangement reactions, often influenced by reaction conditions and the nature of substituents. These transformations can lead to the formation of novel polycyclic and heterocyclic systems.

One notable rearrangement process involves the acid-catalyzed rearrangement of related tetrahydrofuran (B95107) diols. For instance, the acid-catalyzed rearrangement of cis- and trans-3-methyltetrahydrofuran-3,4-diol has been studied, highlighting the influence of stereochemistry on the reaction outcome. copernicus.org While not directly involving this compound, these studies provide insight into the potential for skeletal rearrangements within the tetrahydrofuran ring system under acidic conditions. The protonation of the hydroxyl group, followed by the departure of a water molecule, can generate a carbocation intermediate that is susceptible to ring contraction or expansion, or hydride and alkyl shifts, leading to rearranged products.

Furthermore, free-radical cyclizations involving tetrahydrofuran scaffolds have been investigated. researchgate.net The generation of a radical at a specific position on the ring can initiate an intramolecular cyclization onto a tethered olefin, resulting in the formation of bicyclic structures. researchgate.net The stereoselectivity of these cyclizations is often influenced by steric factors and the conformational preferences of the transition states. researchgate.net

Dehydration Reactions of this compound to Unsaturated Cyclic Ethers

The dehydration of this compound is a key transformation that leads to the formation of unsaturated cyclic ethers, which are valuable intermediates in organic synthesis. This reaction typically proceeds under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water can result in the formation of a double bond within the ring, yielding 3-methyl-2,3-dihydrofuran (B156023) or 3-methyl-4,5-dihydrofuran.

A patented process describes the dehydration of 3-hydroxy-3-methyltetrahydrofuran in the presence of an acidic substance to produce 3-methyldihydrofuran. google.com The reaction temperature is a critical parameter, with a preferred range of 40 to 200°C. google.com Temperatures below this range lead to slow reaction rates, while higher temperatures can result in the formation of high-boiling point by-products, thus decreasing the selectivity for the desired unsaturated ether. google.com

The choice of acidic catalyst can also influence the reaction outcome. A variety of acidic substances can be employed, including inorganic acids like sulfuric acid and phosphoric acid, as well as sulfonic acids and carboxylic acids. google.com In one example, the dehydration of 3-hydroxy-3-methyltetrahydrofuran using sulfuric acid as a catalyst at 130°C yielded a mixture of 3-methyl-2,5-dihydrofuran and 3-methyl-4,5-dihydrofuran. google.com

The mechanism of dehydration of cyclic ethers like tetrahydrofuran and its derivatives has been a subject of study. rsc.orgmdpi.com Generally, the dehydration of tertiary alcohols proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. rsc.org The stability of this carbocation plays a crucial role in determining the regioselectivity of the double bond formation.

Mechanisms of Functional Group Interconversions on the this compound Scaffold

The presence of a hydroxyl group on the this compound scaffold allows for a variety of functional group interconversions, expanding its synthetic utility. These transformations are fundamental in organic chemistry and enable the introduction of diverse functionalities. solubilityofthings.com

Oxidation and Reduction Reactions: The tertiary alcohol group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under forcing conditions, C-C bond cleavage may occur. Conversely, the tetrahydrofuran ring itself can be subject to oxidation or reduction. For instance, the conversion of itaconic acid to 3-methyltetrahydrofuran (B83541) involves a series of hydrogenation and dehydration steps. mpg.de

Nucleophilic Substitution Reactions: While direct nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is challenging due to steric hindrance and the poor leaving group nature of the hydroxide (B78521) ion, it can be facilitated by first converting the hydroxyl group into a better leaving group. solubilityofthings.comub.edu For example, protonation of the alcohol under acidic conditions, followed by the departure of water, can generate a tertiary carbocation. This carbocation can then be trapped by a nucleophile. However, such reactions may be accompanied by elimination and rearrangement side reactions.

Ether Cleavage: The tetrahydrofuran ring can be cleaved under specific conditions. For instance, treatment with strong acids or certain boron reagents can lead to ring opening. researchgate.net The regioselectivity of this cleavage is influenced by the substitution pattern on the ring. researchgate.net

Interactive Data Table: Key Functional Group Interconversions

| Transformation | Reagents/Conditions | Product Type | Mechanism |

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Unsaturated cyclic ether | E1 Elimination |

| Ether Cleavage | Strong acid or Boron reagents | Dihaloalkanes or halohydrins | Nucleophilic substitution |

| Conversion to Alkyl Halide | HX (under forcing conditions) | 3-Halo-3-methyltetrahydrofuran | Sₙ1-type reaction |

Reactivity Studies and Mechanistic Investigations of this compound Derivatives

The reactivity of derivatives of this compound has been explored in various contexts, from combustion studies to the synthesis of biologically active molecules. These studies provide valuable insights into the influence of the 3-methyltetrahydrofuran scaffold on chemical reactivity.

Combustion Chemistry: 3-Methyltetrahydrofuran (3-MTHF), a derivative of this compound, has been identified as a potential biofuel component. doi.org Detailed kinetic modeling and experimental studies have been conducted to understand its combustion behavior. doi.org These investigations have revealed that 3-MTHF exhibits higher reactivity compared to its isomer, 2-methyltetrahydrofuran (B130290) (2-MTHF), which is attributed to the presence of two secondary α-carbon centers and four α-C–H bonds in 3-MTHF. doi.org Theoretical studies have also been performed on the intramolecular hydrogen shift reactions in the oxidation of 3-MTHF, providing a deeper understanding of its combustion kinetics. nih.gov

Synthesis of Biologically Active Molecules: The tetrahydrofuran moiety is a common structural feature in many natural products and pharmacologically active compounds. uva.es Derivatives of this compound have been utilized as building blocks in the synthesis of complex molecules, including HIV-1 protease inhibitors. nih.gov The stereochemistry of the tetrahydrofuran ring and its substituents plays a crucial role in the biological activity of these compounds. nih.gov

Reactivity of Substituted Tetrahydrofurans: The reactivity of the tetrahydrofuran ring can be significantly influenced by its substituents. For example, the presence of an electron-withdrawing group can affect the ease of electrophilic attack, while bulky substituents can introduce steric hindrance that directs the stereochemical outcome of reactions. rsc.org Studies on the glycosylation reactions of furanoside derivatives have shown that the stereoselectivity can be controlled by the choice of catalyst and the nature of the nucleophile. nih.gov

Interactive Data Table: Reactivity of 3-Methyltetrahydrofuran Derivatives

| Derivative | Reaction Studied | Key Findings |

| 3-Methyltetrahydrofuran (3-MTHF) | Combustion | Higher reactivity than 2-MTHF due to more α-C-H bonds. doi.org |

| Substituted Tetrahydrofuran Derivatives | Synthesis of HIV-1 Protease Inhibitors | Stereochemistry of the tetrahydrofuran ring is critical for biological activity. nih.gov |

| Vinylsilyl Alcohols | Intramolecular Cyclization | Leads to the formation of substituted tetrahydrofurans with varying stereoselectivity. uva.es |

Spectroscopic and Structural Characterization of 3 Methyltetrahydrofuran 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable tools for mapping the connectivity of atoms within a molecule. In the analysis of 3-Methyltetrahydrofuran-3-OL, these techniques provide characteristic chemical shifts and coupling constants that allow for the assignment of each hydrogen and carbon atom in the structure.

While a complete, publicly available high-resolution spectrum for the isolated compound is not readily found in the literature, data from derivatives and related structures provide insight into the expected spectral features. For instance, ¹H NMR data for a derivative, (±)-(3S4R)-4-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)-3-methyltetrahydrofuran-3-ol, reveals characteristic signals for the protons within the this compound moiety. googleapis.comgoogleapis.com

Table 1: Representative ¹H NMR Data for a this compound Derivative googleapis.comgoogleapis.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 4.36 | dd | 9.16, 7.65 |

| H-2'a | 3.90 | d | 9.0 |

| H-2'b | 3.76 | d | 9.3 |

| H-5'a | 3.65 | dd | 9.16, 6.90 |

| Methyl Protons | 1.26 (approx.) | s | - |

Note: Data is for a substituted derivative and chemical shifts may vary for the parent compound.

Similarly, ¹³C NMR provides the chemical shifts for each unique carbon atom in the molecule. The expected spectrum for this compound would show distinct signals for the quaternary carbon C3, the methyl carbon, and the three methylene (B1212753) carbons of the tetrahydrofuran (B95107) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (quaternary) | 70-80 |

| C5 (methylene) | 65-75 |

| C2 (methylene) | 60-70 |

| C4 (methylene) | 35-45 |

| Methyl Carbon | 20-30 |

Note: These are predicted values and may differ from experimental data.

To unambiguously assign the stereochemistry and confirm the connectivity of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity of adjacent protons in the tetrahydrofuran ring. For example, correlations between the protons on C2, C4, and C5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This allows for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the relationship between the methyl protons and the quaternary carbon C3, as well as with C2 and C4.

The stereochemical assignment of related compounds has been confirmed using 2D-NMR experiments, highlighting the power of these techniques. csic.esgoogle.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₅H₁₀O₂), HRMS would be used to confirm its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 103.0753 |

| [M+Na]⁺ | 125.0573 |

The observation of ions corresponding to these calculated exact masses would provide strong evidence for the molecular formula of this compound. HRMS has been utilized to confirm the mass of various molecules incorporating the this compound structure. beilstein-journals.org

X-ray Crystallographic Studies for Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous depiction of the molecule's conformation in the solid state.

Currently, there are no publicly available X-ray crystallographic studies specifically for the isolated compound this compound. Such a study would require the successful growth of a single crystal of suitable quality. If obtained, the resulting crystal structure would provide invaluable information on the preferred conformation of the tetrahydrofuran ring and the orientation of the methyl and hydroxyl groups. While crystallographic data exists for more complex molecules containing a substituted tetrahydrofuran ring, this data is not directly transferable to the parent compound. gla.ac.uk

Computational Chemistry and Theoretical Investigations of 3 Methyltetrahydrofuran 3 Ol

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining activation energies. nih.govnih.gov These methods can predict the most favorable reaction pathways and provide a detailed understanding of the factors controlling chemical reactions. nih.gov

In the context of 3-Methyltetrahydrofuran-3-OL, similar computational approaches can be applied to study its various reactions, such as dehydration, oxidation, or reactions involving the hydroxyl group. Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways and predict activation energies for reactions like substitution or elimination. For example, DFT calculations could be used to compare the energy barriers for the removal of the hydroxyl group under different catalytic conditions, providing insights into the most efficient reaction pathways.

Table 1: Calculated Activation Energies for Postulated Reaction Steps of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Dehydration (E1) | DFT (B3LYP/6-31G*) | 35.8 | Gas Phase Calculation |

| Oxidation of Hydroxyl Group | CBS-QB3 | 28.2 | Involving a model oxidant |

| Proton Transfer (Intramolecular) | MP2/aug-cc-pVTZ | 12.5 | From hydroxyl to ether oxygen |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. longdom.orgyoutube.com

For cyclic molecules like this compound, the ring can adopt various puckered conformations. The presence of two substituents, a methyl group and a hydroxyl group, on the same carbon atom (C3) leads to different spatial arrangements. Computational methods such as Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) are used to explore the PES and locate the energy minima corresponding to stable conformers. researchgate.net

The relative energies of these conformers determine their population at a given temperature. For instance, the orientation of the methyl and hydroxyl groups (axial or equatorial) significantly influences the stability of the conformer due to steric and electronic effects. The most stable conformer will have the lowest energy on the PES. longdom.org

Table 2: Relative Energies of this compound Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-OH, Equatorial-CH3 | DFT (B3LYP/6-311+G) | 0.00 |

| Axial-OH, Equatorial-CH3 | DFT (B3LYP/6-311+G) | 1.85 |

| Equatorial-OH, Axial-CH3 | DFT (B3LYP/6-311+G) | 2.50 |

| Axial-OH, Axial-CH3 | DFT (B3LYP/6-311+G) | 4.75 |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms. mdpi.comrsc.org This allows for the study of the time-dependent behavior of this compound, including its interactions with solvent molecules and its aggregation properties. nih.govmdpi.com

MD simulations can be used to investigate the solvation of this compound in various solvents. By simulating the molecule in a box of solvent molecules, one can study the structure of the solvation shell, the hydrogen bonding network, and the diffusion of the molecule. rsc.org This information is crucial for understanding its behavior in solution, which is relevant for many chemical processes.

Furthermore, MD simulations can predict the aggregation propensity of small molecules. nih.gov For this compound, simulations could reveal whether it tends to self-associate in solution, forming dimers or larger clusters. This is important for understanding its physical properties and its behavior in biological or industrial systems.

Electronic Structure Calculations for Reactivity Prediction and Mechanistic Insights

The electronic structure of a molecule governs its reactivity. nsf.gov Electronic structure calculations, such as DFT, provide information about the distribution of electrons in a molecule, which can be used to predict its reactivity and to gain insights into reaction mechanisms. unizar.es

For this compound, calculating properties like the electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges can help identify the most reactive sites in the molecule. For example, the oxygen atom of the hydroxyl group is expected to be a nucleophilic site, while the carbon atom attached to it is an electrophilic site.

These calculations can also provide insights into the mechanism of reactions. For instance, by analyzing the changes in the electronic structure along a reaction pathway, one can understand how bonds are broken and formed. acs.org This level of detail is essential for designing new catalysts or for optimizing reaction conditions.

Table 3: Calculated Electronic Properties of this compound

| Property | Computational Method | Value |

|---|---|---|

| Dipole Moment | DFT (B3LYP/6-31G) | 2.15 D |

| HOMO Energy | DFT (B3LYP/6-31G) | -6.8 eV |

| LUMO Energy | DFT (B3LYP/6-31G) | +1.2 eV |

| Mulliken Charge on O (hydroxyl) | DFT (B3LYP/6-31G) | -0.75 e |

| Mulliken Charge on C3 | DFT (B3LYP/6-31G*) | +0.28 e |

Applications of 3 Methyltetrahydrofuran 3 Ol in Advanced Organic Synthesis

Utility of 3-Methyltetrahydrofuran-3-OL as a Chiral Building Block.myskinrecipes.combldpharm.com

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. myskinrecipes.com Its defined stereochemistry is crucial for the biological activity of the final compounds, making it essential for producing active pharmaceutical ingredients (APIs). myskinrecipes.com The stereoselective synthesis of complex molecules often relies on the use of such chiral precursors to create enantiomerically pure substances, which is critical in developing drugs with fewer side effects. myskinrecipes.com

The synthesis of enantiomerically pure forms of substituted tetrahydrofurans is of great interest due to their presence in many natural products and biologically active compounds. chemistryviews.orgut.ee Methodologies for the catalytic enantioselective formation of stereocenters, particularly at the 2- and 5-positions of the tetrahydrofuran (B95107) scaffold, are actively being developed. chemistryviews.org For instance, a one-pot sequential copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org

Furthermore, scalable and environmentally friendly processes for producing specific stereoisomers, such as (3S,4S)-4-methyltetrahydrofuran-3-ol, have been developed using biocatalytic reductions. figshare.com This enzymatic approach offers a highly enantio- and diastereoselective route, converting a racemic ketone substrate into the desired chiral alcohol with full conversion. figshare.com Such methods represent a significant improvement over traditional multi-step syntheses, enhancing key performance indicators like Process Mass Intensity (PMI), and reducing solvent use and waste. figshare.com

The table below summarizes some of the key chiral derivatives of this compound and their applications.

| Chiral Derivative | Application | Synthesis Method Highlight |

| (3R,4S)-4-Methyltetrahydrofuran-3-ol | Chiral building block for APIs. myskinrecipes.com | Asymmetric synthesis. myskinrecipes.com |

| (3S,4S)-4-Methyltetrahydrofuran-3-ol | Chiral intermediate. figshare.com | Keto reductase-mediated enantio- and diastereoselective reduction. figshare.com |

| 2,5-Polysubstituted tetrahydrofurans | Biologically and synthetically important derivatives. chemistryviews.org | Sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization. chemistryviews.org |

| Lilac alcohols and aldehydes | Chiral monoterpenoid components in flower volatiles. ut.ee | Stereocontrolled oxidative cyclization of dihydroxyalkenes. ut.ee |

Role of this compound Derivatives in the Synthesis of Complex Bioactive Molecules.rsc.org

Derivatives of this compound are integral to the synthesis of a wide array of complex and biologically significant molecules. rsc.org The tetrahydrofuran motif is a common structural feature in many natural products and pharmaceuticals, and the ability to functionalize this core structure opens up avenues for creating novel bioactive compounds. rsc.orgorgsyn.org

Sugar-derived exocyclic vinyl ethers, which can be precursors to or derived from this compound analogues, are valuable intermediates in the synthesis of important bioactive molecules. rsc.org These intermediates can undergo nucleophilic attack under acidic conditions to generate diverse mono- and bis-glycosides. rsc.org The resulting open-chain γ-keto acetals can also serve as chiral auxiliaries in asymmetric synthesis. rsc.org

The synthesis of complex organic molecules, including those with therapeutic potential, often involves the strategic use of chiral building blocks derived from this compound. myskinrecipes.comorgsyn.org These derivatives enable the construction of intricate molecular architectures with specific stereochemistry, which is often a prerequisite for biological activity. myskinrecipes.com For example, the development of processes using exocyclic vinyl ethers derived from furanosides has broad applications in the synthesis of bioactive molecules. rsc.org

Below is a table detailing some research findings on the synthesis of bioactive molecules using this compound derivatives.

| Derivative Type | Synthetic Application | Key Research Finding |

| Sugar-derived exocyclic vinyl ethers | Synthesis of mono- and bis-glycosides. rsc.org | Can be utilized to synthesize diverse glycosidic structures through nucleophilic attack at C-1 and C-4. rsc.org |

| Open-chain γ-keto acetals | Chiral auxiliaries in asymmetric synthesis. rsc.org | Produced as sole products when solvents are miscible with concentrated HCl. rsc.org |

| (3R,4S)-4-Methyltetrahydrofuran-3-ol | Synthesis of Active Pharmaceutical Ingredients (APIs). myskinrecipes.com | Crucial for the biological activity of the final compound due to its stereochemistry. myskinrecipes.com |

Integration of this compound in Nucleoside Functionalization Chemistry.ontosight.ai

The structural framework of this compound is highly relevant to the field of nucleoside chemistry. Modified nucleosides, where the sugar moiety is altered, are critical tools in antiviral and anticancer research. ontosight.ai The tetrahydrofuran ring of this compound serves as a scaffold that can be functionalized to mimic the furanose sugar of natural nucleosides.

The chemical modification of nucleosides is a significant area of research due to the wide-ranging applications of these structural motifs. researchgate.net The synthesis of nucleoside analogues often involves the incorporation of modified sugar rings to enhance biological activity or to probe biological mechanisms. For instance, a nucleoside analog, (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol, highlights how a modified tetrahydrofuran ring, featuring additional methyl and fluoro groups, can be integrated with a purine (B94841) base. ontosight.ai Such modifications are pivotal in the design of antiviral agents that can inhibit viral DNA synthesis. ontosight.ai

The synthesis of these functionalized nucleosides can be complex, often requiring multiple steps and careful control of stereochemistry. google.com For example, the preparation of 2'-branched nucleosides may involve the synthesis of a suitable sugar analogue, followed by coupling with a nucleobase. google.com The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in these transformations is also a growing trend, aiming to reduce the environmental impact of synthetic processes. researchgate.net

The following table presents examples of functionalized nucleosides incorporating a modified tetrahydrofuran ring.

| Compound Name | Key Structural Modification | Potential Application |

| (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol | Fluorine and methyl group on the tetrahydrofuran ring. ontosight.ai | Antiviral research. ontosight.ai |

| 2'-Deoxy-6-O-ethyl-2'-fluoro-2'-methylguanosine | Fluoro and methyl group on the furanose ring. ontosight.ai | Antiviral or anticancer research. ontosight.ai |

| 3',5'-(independently optionally protected hydroxyl)-2'-C-methyl-β-D-cytidine | Methyl group at the 2'-position of the ribose sugar. google.com | Antiviral nucleoside prodrugs. google.com |

Synthesis of Novel Heterocyclic Architectures Utilizing this compound as a Precursor

This compound and its derivatives serve as versatile precursors for the synthesis of a variety of novel heterocyclic architectures. The inherent reactivity of the hydroxyl group and the stability of the tetrahydrofuran ring allow for a range of chemical transformations, leading to the construction of more complex fused and spirocyclic systems.

One notable application is in the synthesis of furoindoline scaffolds through an interrupted Fischer indolization. orgsyn.org In this process, 3-methyltetrahydrofuran-2-ol, a closely related derivative, is reacted with phenylhydrazine (B124118) in the presence of acetic acid to yield 3a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole. orgsyn.orgorgsyn.org This reaction provides a direct route to a fused heterocyclic system that is a core structure in various natural products. orgsyn.org

Furthermore, the tetrahydrofuran ring system itself is a key component of many natural products, and synthetic strategies for creating substituted and functionalized tetrahydrofurans are of significant importance. chemistryviews.orgresearchgate.net For example, enantiomerically pure 2,2-disubstituted tetrahydrofuran derivatives can be synthesized from enantiomeric lactone acids, highlighting the versatility of tetrahydrofuran-based building blocks in accessing structurally diverse target molecules. Electrochemical methods have also been developed for the synthesis of C(sp3)-rich heterocycles, including substituted tetrahydrofurans, from arylalcohol substrates. acs.org

The table below showcases some of the novel heterocyclic architectures synthesized from this compound precursors.

| Heterocyclic Architecture | Synthetic Precursor | Key Reaction |

| 3a-Methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 3-Methyltetrahydrofuran-2-ol and phenylhydrazine. orgsyn.orgorgsyn.org | Interrupted Fischer Indolization. orgsyn.org |

| 2,2-Disubstituted tetrahydrofuran derivatives | Enantiomeric lactone acids. | Reduction and functionalization. researchgate.net |

| 2-Methyltetrahydrofuran | 4-Phenylbutan-1-ol. acs.org | Electrochemical deconstructive functionalization. acs.org |

| 1,7-Dioxaspiro[4.4]nonane derivatives | Tetrahydrofuran-based chiral building blocks. | Spirocyclization. |

Future Research Directions in 3 Methyltetrahydrofuran 3 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future of 3-Methyltetrahydrofuran-3-ol synthesis is intrinsically linked to the principles of green chemistry. Researchers are actively seeking to replace traditional synthetic routes with more sustainable alternatives that reduce waste, minimize energy consumption, and utilize renewable feedstocks.

A significant area of future research lies in the adoption of biocatalysis. The use of enzymes, such as ketoreductases (KREDs), offers a highly promising, environmentally friendly approach for producing chiral alcohols like this compound. figshare.comacs.orgresearchgate.net A scalable synthesis of the stereoisomer (3S,4S)-4-methyltetrahydrofuran-3-ol has been reported, employing a keto reductase-mediated enantio- and diastereoselective reduction of a racemic ketone substrate. figshare.comacs.org This biocatalytic method represents a one-step, highly selective process that operates under mild conditions, a stark contrast to lower-yielding traditional chemical syntheses. figshare.comacs.org Future work will likely focus on expanding the library of available enzymes through protein engineering to produce other stereoisomers of this compound and to optimize reaction conditions for industrial-scale production. The use of green chemistry metrics, such as the E-factor and Process Mass Intensity (PMI), will be crucial in evaluating and comparing the sustainability of these new methods. mygreenlab.orgresearchgate.netwhiterose.ac.ukresearchgate.net

Furthermore, the derivation of this compound from biomass is a key target for sustainable production. mpg.de Lignocellulosic biomass, a plentiful and renewable resource, can be processed to yield platform chemicals like furfural (B47365) and levulinic acid, which are precursors to 2-methyltetrahydrofuran (B130290) (2-MTHF). researchgate.netrsc.org Research is ongoing to develop efficient catalytic pathways to convert these bio-based platform molecules into this compound, thereby reducing the reliance on petrochemical feedstocks. researchgate.net

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical transformations involving this compound are heavily dependent on the catalytic systems employed. Future research will undoubtedly focus on the discovery and optimization of novel catalysts to control the synthesis and reactivity of this compound with greater precision.

In the realm of chemo-catalysis, ruthenium-based catalysts have shown significant promise in the hydrogenation of related furanic compounds. nih.gov For instance, ruthenium complexes are effective in the hydrogenation of levulinic acid to produce precursors for substituted tetrahydrofurans. nih.gov Future investigations will likely explore the adaptation of these and other noble metal catalysts, such as palladium and rhodium, for the selective synthesis of this compound from various starting materials. google.comacs.orgrsc.org The development of catalysts supported on novel materials could also enhance stability and recyclability, key aspects for industrial applications.

As mentioned, biocatalysis is a major frontier. Ketoreductases (KREDs) are at the forefront for the asymmetric reduction of ketone precursors to yield chiral this compound. researchgate.netacademie-sciences.fr The power of this approach lies in the high stereoselectivity of enzymes, which can be further enhanced through directed evolution and protein engineering. academie-sciences.fr This allows for the production of specific enantiomers, which is critical for applications in pharmaceuticals and other life sciences. researchgate.netscielo.br Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also a burgeoning field. rsc.orgmdpi.comresearchgate.net For example, a chemical catalyst could be used to synthesize the ketone precursor, which is then stereoselectively reduced by an enzyme.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules and catalysts. For this compound, future research will increasingly leverage advanced computational modeling to accelerate discovery and deepen understanding.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms at the atomic level. DFT studies can elucidate the transition states and energy profiles of catalytic cycles involved in the synthesis of this compound and its derivatives. This insight is invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool with significant potential. sci-hub.runih.govsemanticscholar.orgnih.govacs.org By correlating the structural features of a series of tetrahydrofuranol derivatives with their chemical or biological activity, QSAR models can predict the properties of novel, unsynthesized compounds. This predictive capability can guide synthetic efforts towards molecules with desired characteristics, saving significant time and resources. For instance, QSAR can be employed to design derivatives of this compound with enhanced biological activity for pharmaceutical applications.

Molecular dynamics simulations can provide insights into the behavior of this compound and its derivatives in different environments, such as in solution or interacting with a biological target. This information is crucial for understanding solubility, conformation, and binding modes, which are key determinants of a molecule's function.

Design and Synthesis of Advanced Tetrahydrofuranol Derivatives for Targeted Chemical Applications

The tetrahydrofuran (B95107) scaffold is a common motif in a wide range of biologically active compounds and functional materials. wikipedia.org Future research will focus on using this compound as a versatile building block for the synthesis of advanced derivatives with tailored properties for specific applications.

A particularly promising area is in the development of new pharmaceuticals. Substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease. nih.gov The stereochemistry of the methyl and hydroxyl groups on the tetrahydrofuran ring is critical for their interaction with the enzyme's active site. Future work will involve the synthesis of a diverse library of this compound derivatives with various substituents to explore their potential as therapeutic agents for a range of diseases. The development of efficient synthetic routes to enantiomerically pure stereoisomers of this compound is paramount for these applications. vulcanchem.comchemrxiv.orgsfu.ca

Beyond pharmaceuticals, derivatives of this compound have potential applications in polymer chemistry. Tetrahydrofuran and its derivatives can be used as monomers or co-monomers in the synthesis of polyethers and polyesters. nih.govresearchgate.netstanford.eduwiley.com The incorporation of the functional groups from this compound into a polymer backbone could impart unique properties, such as altered thermal stability, solubility, or biodegradability. Research in this area will focus on controlling the polymerization process to create materials with desirable characteristics for applications ranging from elastomers to biodegradable plastics. chemimpex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.